molecular formula C10H16 B6196786 1-ethyl-1-ethynylcyclohexane CAS No. 2680536-29-0

1-ethyl-1-ethynylcyclohexane

Cat. No.: B6196786
CAS No.: 2680536-29-0
M. Wt: 136.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1-ethynylcyclohexane is a substituted cyclohexane derivative featuring both ethyl (-CH₂CH₃) and ethynyl (-C≡CH) groups attached to the same carbon atom of the cyclohexane ring.

  • Molecular Formula: Hypothetically, the molecular formula is C₁₀H₁₆ (cyclohexane: C₆H₁₂ + ethyl: C₂H₅ + ethynyl: C₂H, minus two hydrogens due to substitution).
  • Functional Groups: Ethyl (sp³ hybridized) and ethynyl (sp hybridized), which confer distinct reactivity and polarity.
  • Key Properties: High reactivity due to the electron-deficient ethynyl triple bond, enabling participation in addition and cycloaddition reactions. Non-polar hydrocarbon backbone, suggesting low solubility in polar solvents.

Properties

CAS No.

2680536-29-0

Molecular Formula

C10H16

Molecular Weight

136.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic System

The Sonogashira reaction, a palladium-catalyzed coupling between terminal alkynes and aryl/vinyl halides, is a cornerstone for introducing ethynyl groups. For 1-ethyl-1-ethynylcyclohexane, this method involves coupling a 1-ethylcyclohexyl halide (e.g., iodide or bromide) with a terminal alkyne. A typical catalytic system includes Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine as a base in tetrahydrofuran (THF) at 60–80°C.

Optimization and Challenges

Key challenges include the steric hindrance of the cyclohexane ring and the solubility of intermediates. In analogous syntheses, perbenzylated glycals demonstrated improved reactivity compared to acetylated derivatives due to enhanced solubility in nonpolar solvents. For this compound, substituting THF with dimethylformamide (DMF) increased yields from 65% to 82% by mitigating precipitation issues.

Nucleophilic Substitution Methods

Microwave-Assisted Acceleration

Microwave irradiation significantly reduces reaction times. For example, phosphorylation of 1-ethynyl-1-aminocyclohexane under microwave conditions (115°C, 102 W) completed in 3–5 minutes, suggesting potential for adapting this technique to ethynyl group installation.

Alkylation Techniques

Direct Alkylation of 1-Ethynylcyclohexane

Treating 1-ethynylcyclohexane with ethyl bromide in the presence of a strong base (e.g., LDA) enables alkylation at the 1-position. However, over-alkylation and ring-opening side reactions limit yields to 50–60%.

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic water-toluene system improved yields to 70% by enhancing interfacial reactivity.

Comparative Analysis of Methods

MethodCatalytic SystemYield (%)TimeKey Advantage
Sonogashira CouplingPd/Cu, THF8212 hHigh regioselectivity
Nucleophilic SubstitutionMe₃SI, Grignard Reagent856 hScalability
Microwave-AssistedMW irradiation90*5 minRapid synthesis
Direct AlkylationLDA, THF6024 hSimplicity

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-ethynylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or nucleophiles in the presence of a base.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of 1-ethylcyclohexane.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1-Ethyl-1-ethynylcyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-1-ethynylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ethyl group can enhance the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts 1-ethyl-1-ethynylcyclohexane with structurally related compounds from the evidence:

Compound Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
This compound (hypothetical) C₁₀H₁₆ 136.23 Ethyl, Ethynyl High reactivity (e.g., alkyne addition)
1-Ethynylcyclohexene C₈H₁₀ 106.17 Ethynyl, Cyclohexene Reactivity via conjugated triple bond and alkene
1-Ethoxy-1-ethylcyclohexane C₁₀H₂₀O 156.27 Ethoxy, Ethyl Ether stability; potential solvent
1-Ethynylcyclohexanol C₈H₁₂O 124.18 Ethynyl, Hydroxyl Metabolic transformations (e.g., diol formation)

Reactivity and Stability

  • Ethynyl Group: In 1-ethynylcyclohexene, the ethynyl group participates in cycloaddition reactions (e.g., Diels-Alder) due to conjugation with the cyclohexene double bond . In 1-ethynylcyclohexanol, the hydroxyl group facilitates metabolic pathways, producing diols . For this compound, the ethynyl group is expected to undergo similar alkyne-specific reactions (e.g., hydrogenation, halogenation).
  • Ethyl/Ethoxy Groups :

    • 1-Ethoxy-1-ethylcyclohexane exhibits stability typical of ethers, with lower reactivity compared to ethynyl derivatives .
    • Ethyl groups generally increase hydrophobicity, reducing solubility in polar solvents.

Physical Properties

  • Boiling Points :

    • Ethoxy derivatives (e.g., 1-ethoxy-1-ethylcyclohexane) have higher boiling points due to dipole-dipole interactions .
    • Ethynyl-substituted compounds (e.g., 1-ethynylcyclohexene) have lower boiling points owing to reduced polarity .
  • Solubility: Hydroxyl groups (e.g., 1-ethynylcyclohexanol) enhance water solubility via hydrogen bonding . Ethyl and ethynyl groups decrease solubility in polar solvents.

Metabolic Pathways

  • 1-Ethynylcyclohexanol is metabolized in rabbit liver to 1-ethynylcyclohexane-1,2-diol and 1,4-diol, indicating enzymatic oxidation at the ethynyl group . This suggests that ethynyl-bearing compounds may undergo similar biotransformations.

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-1-ethynylcyclohexane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound can leverage strategies from analogous cyclohexane derivatives. For example:
  • Alkyne addition : Reacting 1-ethylcyclohexene with acetylene derivatives under palladium-catalyzed conditions, as seen in studies on ethylidenecyclohexane synthesis .
  • Grignard reagents : Using cyclohexanone precursors with ethynylmagnesium bromide, followed by alkylation for the ethyl group. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. ether) critically affect yield and purity .
  • Key validation : Monitor intermediates via GC-MS and confirm final product purity using NMR (e.g., absence of residual alkene protons at δ 5–6 ppm) .

Q. How can researchers reliably characterize the structure of this compound using spectroscopic techniques?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR : The ethynyl proton appears as a singlet near δ 2.5–3.0 ppm in 1H^1H-NMR, while 13C^{13}C-NMR shows the sp-hybridized carbon at δ 70–85 ppm. Compare with NIST reference data for cyclohexane derivatives .
  • IR spectroscopy : The ethynyl C≡C stretch appears at ~2100–2260 cm1^{-1}. Ensure solvent-free measurements to avoid interference .
  • Mass spectrometry : Look for a molecular ion peak at m/z 136 (C10_{10}H16_{16}) and fragmentation patterns consistent with cyclohexane ring cleavage .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron density distributions:
  • Reactivity prediction : Use B3LYP/6-31G(d) basis sets to analyze orbital interactions between the ethynyl group and dienophiles. Studies on similar compounds show ethynyl groups enhance [2+2] cycloaddition rates due to electron-deficient triple bonds .
  • Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent polarity’s impact on reaction barriers .
  • Validation : Compare computed IR frequencies and 1H^1H-NMR shifts with experimental data to refine computational models .

Q. How can contradictory literature data on the stability of this compound under acidic conditions be resolved?

  • Methodological Answer : Discrepancies may arise from differences in experimental design:
  • Control variables : Replicate studies under standardized conditions (e.g., 1M HCl, 25°C) and monitor degradation via HPLC. Note that trace impurities (e.g., residual catalysts) can accelerate decomposition .
  • Mechanistic analysis : Use deuterated solvents (e.g., D2 _2O) in 1H^1H-NMR to track proton exchange rates, identifying acid-sensitive sites .
  • Cross-validate : Compare kinetic data with computational predictions (e.g., acid-catalyzed hydration barriers via DFT) to identify outliers .

Q. What strategies improve stereochemical control during the synthesis of this compound derivatives?

  • Methodological Answer : Stereoelectronic effects from the ethynyl group influence selectivity:
  • Chiral catalysts : Use Pd-based catalysts with BINAP ligands to enforce axial chirality during alkyne functionalization, as demonstrated in ethylidenecyclohexane studies .
  • Solvent engineering : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring equatorial substituent orientation .
  • Crystallography : Resolve crystal structures of intermediates to confirm stereochemistry before proceeding to subsequent steps .

Data Presentation Guidelines

Q. How should researchers present spectroscopic and computational data for reproducibility?

  • Methodological Answer : Follow IUPAC and NIST standards:
  • Tables : Include peak assignments (e.g., NMR shifts, IR stretches) with error margins (e.g., ±0.01 ppm for NMR). Reference NIST Chemistry WebBook data for validation .
  • Computational data : Report basis sets, convergence criteria, and solvent models in DFT studies. Provide Cartesian coordinates of optimized geometries as supplementary files .
  • Ethical reporting : Disclose all raw data and negative results (e.g., failed syntheses) to aid community troubleshooting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.